molecular formula C8H10BrOP B1444378 (2-Bromophenyl)dimethylphosphine oxide CAS No. 60398-85-8

(2-Bromophenyl)dimethylphosphine oxide

Cat. No.: B1444378
CAS No.: 60398-85-8
M. Wt: 233.04 g/mol
InChI Key: SHEGZFCMBWOUCJ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H10BrOP and a molecular weight of 233.04 g/mol It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)dimethylphosphine oxide typically involves the reaction of 2-bromophenylmagnesium bromide with dimethylphosphine oxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)dimethylphosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted phenylphosphine oxides .

Scientific Research Applications

(2-Bromophenyl)dimethylphosphine oxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The bromine atom also plays a role in the compound’s reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)dimethylphosphine oxide
  • (2-Fluorophenyl)dimethylphosphine oxide
  • (2-Iodophenyl)dimethylphosphine oxide

Uniqueness

(2-Bromophenyl)dimethylphosphine oxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated derivatives may not fulfill .

Properties

IUPAC Name

1-bromo-2-dimethylphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEGZFCMBWOUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-85-8
Record name 1-bromo-2-(dimethylphosphoryl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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